molecular formula C11H13FN2O2 B13070269 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B13070269
M. Wt: 224.23 g/mol
InChI Key: OXYRXOQPPWEDDF-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorophenyl isocyanate with 2-aminoethanol. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the oxazolidinone ring. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one: Similar structure but lacks the fluorine atom.

    5-(2-Aminoethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one imparts unique chemical properties, such as increased lipophilicity and potential biological activity. This makes the compound distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

5-(2-aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13FN2O2/c12-8-1-3-9(4-2-8)14-7-10(5-6-13)16-11(14)15/h1-4,10H,5-7,13H2

InChI Key

OXYRXOQPPWEDDF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CCN

Origin of Product

United States

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